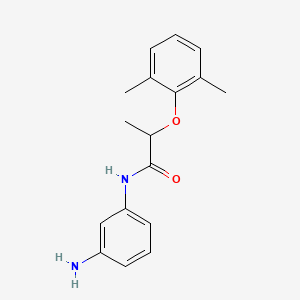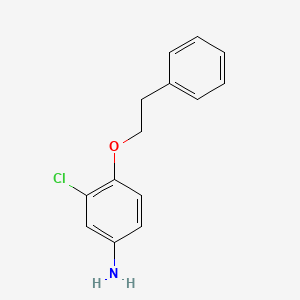
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide, also known as NAP-2MP, is a synthetic amide molecule that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. NAP-2MP has a wide range of uses, from being used as a reagent in organic synthesis to being used as a tool in biochemical and physiological experiments. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide involves the reaction of 3-nitroaniline with 2-methylphenol to form 3-(2-methylphenoxy)aniline, which is then reacted with 2-bromo-N-(propan-2-yl)propanamide to yield the final product.
Starting Materials
3-nitroaniline, 2-methylphenol, 2-bromo-N-(propan-2-yl)propanamide, Sodium ethoxide, Ethanol, Hydrochloric acid, Sodium hydroxide, Diethyl ethe
Reaction
Step 1: 3-nitroaniline is dissolved in ethanol and reacted with sodium ethoxide to form the corresponding ethoxide salt., Step 2: 2-methylphenol is dissolved in ethanol and reacted with the ethoxide salt from step 1 to form 3-(2-methylphenoxy)aniline., Step 3: 3-(2-methylphenoxy)aniline is dissolved in ethanol and reacted with hydrochloric acid to form the hydrochloride salt., Step 4: The hydrochloride salt from step 3 is dissolved in water and reacted with sodium hydroxide to form the free base., Step 5: 2-bromo-N-(propan-2-yl)propanamide is dissolved in diethyl ether and reacted with the free base from step 4 to yield N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has been used as a reagent in organic synthesis and as a tool in biochemical and physiological experiments. It has been used to study the effects of drugs on the nervous system, to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system. N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has also been used to study the effects of drugs on the endocrine system and to study the effects of drugs on the digestive system.
Wirkmechanismus
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide works by binding to receptors on the surface of cells. Once bound to the receptor, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can activate or inhibit a variety of cellular processes, depending on the type of receptor it binds to. For example, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can activate or inhibit the release of neurotransmitters, hormones, and other messengers, or it can activate or inhibit the activity of enzymes.
Biochemische Und Physiologische Effekte
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has also been shown to have neuroprotective, cardioprotective, and immunomodulatory effects. N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has also been shown to have anti-cancer effects and to have effects on the metabolism of lipids and glucose.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has several advantages for use in lab experiments. It is a relatively stable molecule and is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of experiments. However, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide also has some limitations for use in lab experiments. It is a relatively large molecule, which can make it difficult to work with in some experiments. It can also be difficult to measure the precise concentration of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide in a solution.
Zukünftige Richtungen
There are a number of potential future directions for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide. It could be used to study the effects of drugs on the nervous system, cardiovascular system, immune system, endocrine system, and digestive system. It could also be used to study the effects of drugs on metabolic processes, such as the metabolism of lipids and glucose. Additionally, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide could be used to study the effects of drugs on cancer cells and to study the effects of drugs on inflammation and oxidative stress. Finally, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide could be used to study the effects of drugs on the development and function of organs and tissues.
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-2-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-3-4-9-15(11)20-12(2)16(19)18-14-8-5-7-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELXDQUUBJCRNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

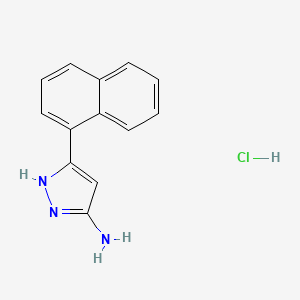
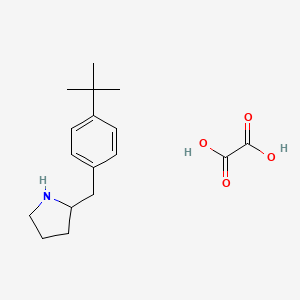

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)

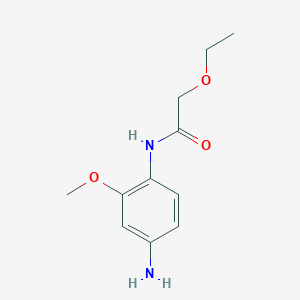
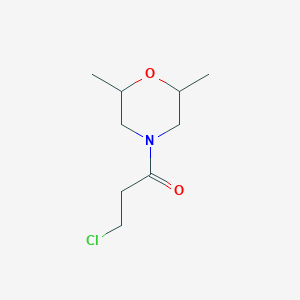
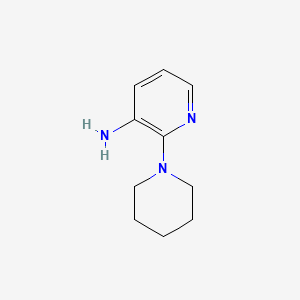
![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)

